molecular formula C₁₀H₁₆N₂O₂ .HCl B1145159 N-Acetylloline Hydrochloride CAS No. 3148-41-2

N-Acetylloline Hydrochloride

Cat. No.: B1145159
CAS No.: 3148-41-2
M. Wt: 196.253646
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylloline Hydrochloride typically involves the acetylation of loline, a naturally occurring alkaloid. The reaction conditions often require the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Acetylloline Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetylloline Hydrochloride involves its interaction with specific molecular targets. In insecticidal applications, it disrupts the nervous system of insects, leading to paralysis and death. In vascular studies, it acts on smooth muscle cells, causing vasoconstriction through the modulation of calcium ion channels .

Comparison with Similar Compounds

  • N-Acetylfestucine Hydrochloride
  • N-Acetylcysteine

Comparison: N-Acetylloline Hydrochloride is unique among loline alkaloids due to its specific acetylation, which imparts distinct chemical and biological properties. Compared to N-Acetylfestucine Hydrochloride, it has a different molecular structure that affects its reactivity and biological activity. N-Acetylcysteine, on the other hand, is primarily known for its antioxidant properties and is used in different therapeutic contexts .

Properties

CAS No.

3148-41-2

Molecular Formula

C₁₀H₁₆N₂O₂ .HCl

Molecular Weight

196.253646

Synonyms

N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-N-methyl-acetamide monohydrochloride;  N-Acetylfestucine Hydrochloride;  N-Acetylloline Hydrochloride; 

Origin of Product

United States

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